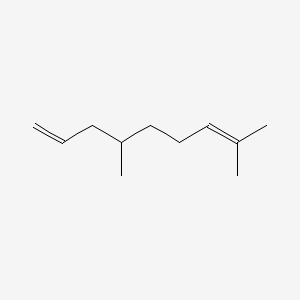
4,8-Dimethyl-1,7-nonadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-1,7-nonadiene is an organic compound with the molecular formula C11H20. It is a diene, meaning it contains two double bonds, and is characterized by the presence of methyl groups at the 4th and 8th positions of the nonadiene chain. This compound is primarily used in the chemical industry for various applications, including the synthesis of other chemicals and materials.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
4,8-Dimethyl-1,7-nonadiene is utilized in various scientific research applications, including:
Comparison with Similar Compounds
1,7-Nonadiene
4,8-Dimethyl-1,7-nonanol
4,8-Dimethyl-1,7-nonanediol
Properties
CAS No. |
62108-28-5 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
4,8-dimethylnona-1,7-diene |
InChI |
InChI=1S/C11H20/c1-5-7-11(4)9-6-8-10(2)3/h5,8,11H,1,6-7,9H2,2-4H3 |
InChI Key |
WJBLCSOLILMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
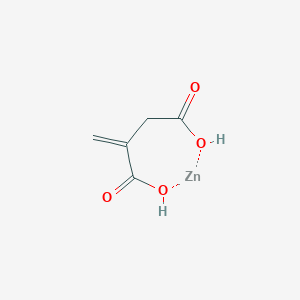
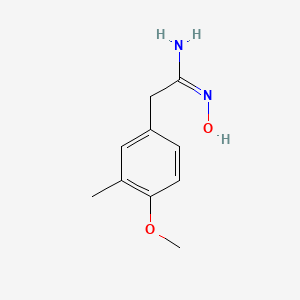
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
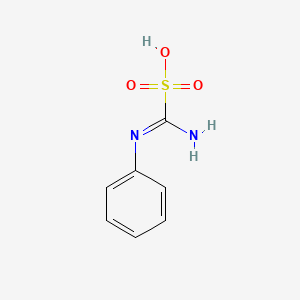
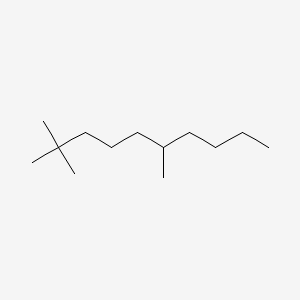
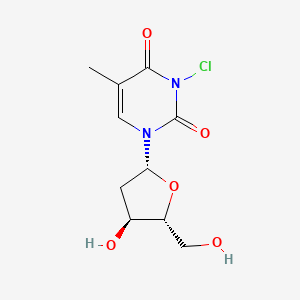


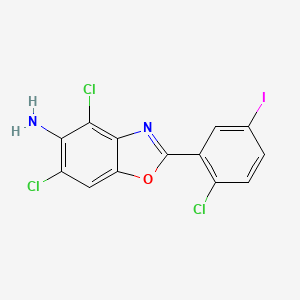
![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
